molecular formula C21H21N3O5S B3008475 4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1207043-38-6

4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Número de catálogo: B3008475
Número CAS: 1207043-38-6
Peso molecular: 427.48
Clave InChI: DAZYWRCRCZBGAJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a heterocyclic derivative featuring a benzo[b][1,4]oxazin-3(4H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 3,4-dimethylphenyl group and an ethylsulfonyl moiety. Its synthesis likely follows methods analogous to those reported for structurally related benzoxazinone derivatives, such as coupling 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted 1,2,4-oxadiazoles under basic conditions (e.g., Cs₂CO₃ in dry DMF) . Characterization typically involves ¹H NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Propiedades

IUPAC Name

4-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-ethylsulfonyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-4-30(26,27)16-7-8-18-17(10-16)24(20(25)12-28-18)11-19-22-21(23-29-19)15-6-5-13(2)14(3)9-15/h5-10H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZYWRCRCZBGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one represents a novel chemical structure with potential biological applications, particularly in medicinal chemistry. Its unique combination of functional groups suggests a variety of biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C20H22N4O4SC_{20}H_{22N_{4}O_{4}S} with a molecular weight of approximately 402.48 g/mol. The compound features an oxadiazole ring, an ethylsulfonyl group, and a benzo[b][1,4]oxazine moiety. This structural diversity is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. The biological mechanisms attributed to this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
  • Anticancer Properties : The compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Mechanism of Action
EU-1 (ALL)0.3Induces apoptosis; inhibits cell proliferation
NB-1643 (Neuroblastoma)0.5Disrupts signaling pathways involved in growth
SHEP1 (Neuroblastoma)0.7Alters mitochondrial function leading to cell death

The compound showed a significant reduction in colony formation in treated cells compared to controls, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various bacterial strains. Results indicate that it possesses notable antibacterial properties, potentially due to its ability to penetrate bacterial membranes and disrupt cellular functions.

Study on Anticancer Efficacy

A study conducted on the effects of the compound on acute lymphoblastic leukemia (ALL) revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry to analyze apoptotic markers and confirmed significant efficacy at low concentrations.

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 5 μg/mL.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzoxazinone derivatives fused with heterocyclic rings. Below is a comparative analysis with key analogues:

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Properties References
4-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Benzo[b][1,4]oxazin-3(4H)-one 1,2,4-Oxadiazole, ethylsulfonyl Cs₂CO₃/DMF coupling Not explicitly reported; inferred SAR
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzo[b][1,4]oxazin-3(4H)-one Pyrimidine, substituted phenyl Acid-oxadiazole coupling Anticandidal activity (C. albicans)
3-(4-(4-X-Phenylsulfonyl)phenyl)-5-(4-arylidene)-2-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-ones 1,2,4-Triazin-6(5H)-one Sulfonylphenyl, arylidene Reflux in acetic acid Antiproliferative (HeLa cells)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one 1H-1,2,4-Triazol-5(4H)-one Nitrothiazole, dihydrodioxin Multi-step heterocyclization Antimicrobial (broad-spectrum)

Key Findings:

Heterocyclic Influence on Bioactivity: The 1,2,4-oxadiazole moiety (as in the target compound) is associated with enhanced metabolic stability compared to triazinones or triazoles due to its resistance to enzymatic hydrolysis . Ethylsulfonyl groups improve solubility and membrane permeability relative to alkyl or aryl substituents, as observed in sulfonamide-containing triazinones .

Synthetic Efficiency :

  • The target compound’s synthesis (yield ~65–75%) is more efficient than triazole derivatives (yields ~40–55%) , likely due to milder reaction conditions (room temperature vs. reflux).

In contrast, nitro groups on thiazole rings (e.g., in compound ) enhance electrophilicity, favoring covalent binding to biological targets.

Acidic Properties: While the target compound’s acidity is unreported, structurally related 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives exhibit pKa values of 8.2–9.5 in non-aqueous solvents, influenced by electron-withdrawing substituents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.